Ascalin vs. Allium tuberosum Antifungal Protein: Quantified Superiority in HIV-1 Reverse Transcriptase Inhibition
Ascalin demonstrates a clear potency advantage over the antifungal protein from Allium tuberosum in inhibiting HIV-1 reverse transcriptase (RT). In a direct, within-study comparison, Ascalin inhibited HIV-1 RT with an IC50 of 10 µM, a value reported as 'much more potent' than the comparator [1]. While the exact IC50 for the Allium tuberosum protein is not provided, the comparative statement is unequivocal and supported by the original research.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Allium tuberosum antifungal protein (IC50 value not specified, reported as less potent) |
| Quantified Difference | Reported as 'much more potent' |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For researchers screening for HIV-1 RT inhibitors, Ascalin offers a quantified, superior starting point for lead optimization compared to a closely related plant-derived antifungal protein.
- [1] Wang HX, Ng TB. Ascalin, a new anti-fungal peptide with human immunodeficiency virus type 1 reverse transcriptase-inhibiting activity from shallot bulbs. Peptides. 2002 Jun;23(6):1025-9. doi: 10.1016/s0196-9781(02)00032-3. PMID: 12126728. View Source
